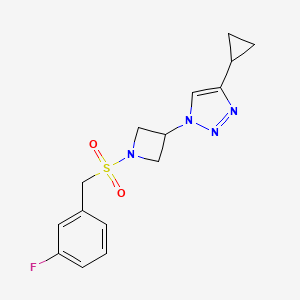

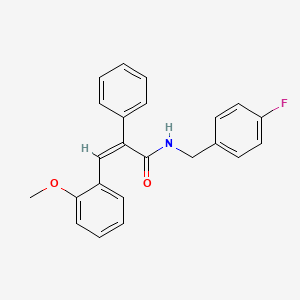

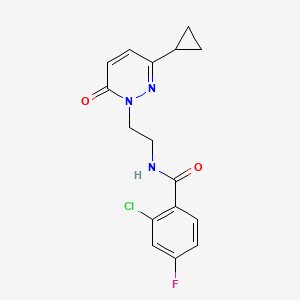

![molecular formula C15H16ClN5 B2491210 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-15-2](/img/structure/B2491210.png)

1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives, including the compound , often involves the nucleophilic substitution reactions of chloro-substituted precursors. For example, Ogurtsov and Rakitin (2021) demonstrated the selective production of 4-substituted 1H-pyrazolo[3,4-d]pyrimidines via the reaction of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, a process which may bear similarity to synthesizing the target compound by altering the substituents appropriately (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is typically characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, the molecular structure of related compounds has been elucidated through detailed spectral analysis, providing insights into the regioselectivity and molecular geometry that likely applies to our compound of interest as well (Kaping, Helissey, & Vishwakarma, 2020).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines engage in various chemical reactions, including nucleophilic substitution and annulation, which are critical for synthesizing substituted derivatives. These reactions are pivotal for modifying the compound to enhance its biological activity or to study its chemical behavior further. The nucleophilic substitution reaction is a key step in introducing different functional groups into the pyrazolo[3,4-d]pyrimidine scaffold (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Physical Properties Analysis

The physical properties of 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as solubility, melting point, and crystalline form, can be inferred from related compounds. These properties are essential for understanding the compound's behavior under various conditions and for its formulation for any potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for predicting how this compound behaves in biological systems or during chemical reactions. The electronic structure calculations, as well as vibrational assignments provided by studies like that of Shukla, Yadava, & Roychoudhury (2015), offer valuable insights into the chemical reactivity and interactions of pyrazolo[3,4-d]pyrimidine derivatives (Shukla, Yadava, & Roychoudhury, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds similar to 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been widely studied due to their diverse pharmacological activities. For example, the synthesis of derivatives like 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates the potential of these compounds as intermediates for further chemical modifications, indicating their versatility in drug development processes. Such compounds are characterized by their ability to undergo nucleophilic substitution, leading to the production of variously substituted products which are then characterized by advanced spectroscopic techniques to confirm their structure (Ogurtsov & Rakitin, 2021).

Biological and Pharmacological Activities

Derivatives of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been explored for their potential biological and pharmacological activities. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities. These studies highlight the importance of the pyrazolo[3,4-d]pyrimidine core in the development of new therapeutic agents with potential applications in treating various diseases, including cancer and inflammatory conditions (Rahmouni et al., 2016).

Structural and Synthetic Advances

Research has also focused on the synthesis of new compounds with the pyrazolo[3,4-d]pyrimidine framework, aiming at the development of molecules with enhanced biological activities. For example, the creation of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones through a three-component microwave-assisted synthesis showcases the advancements in efficient and selective synthetic methodologies. These methodologies not only improve the synthesis of such compounds but also open the door for the generation of a diverse library of molecules for pharmacological screening, demonstrating the potential for discovering new drugs (Ng, Tiekink, & Dolzhenko, 2022).

Mecanismo De Acción

The mechanism of action of these compounds can vary depending on their specific structure and the targets they interact with. Some pyrazolo[3,4-d]pyrimidines have been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, these compounds can potentially interfere with the proliferation of cancer cells .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s lipophilicity can influence its ability to diffuse into cells .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-chloro-2-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)13-7-11(16)5-4-10(13)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZFADNHRWQASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

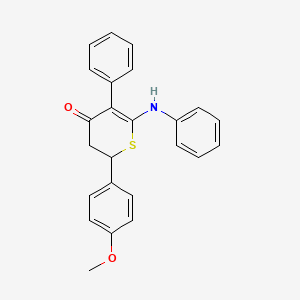

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)

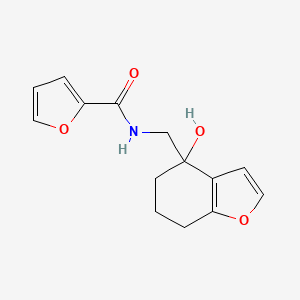

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)